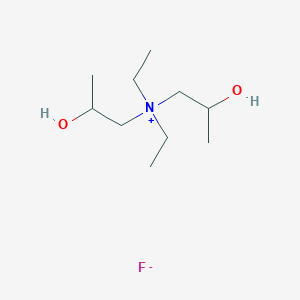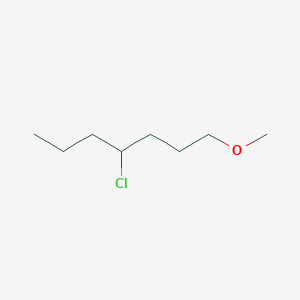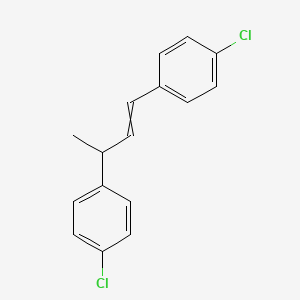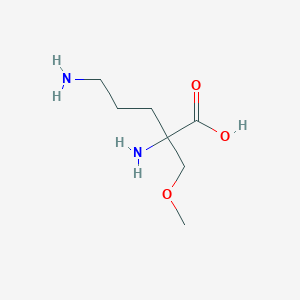
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethylpropan-1-amine with 2-chloropropan-1-ol in the presence of a base, followed by the addition of hydrofluoric acid to introduce the fluoride ion.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluoride ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like chloride or bromide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium compounds with different halides.
Applications De Recherche Scientifique
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and fabric softeners.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The fluoride ion also contributes to its antimicrobial activity by inhibiting enzyme activity in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium chloride
- N,N-Diethyl-2-hydroxy-N-(2-hydroxyethyl)propan-1-aminium bromide
Uniqueness
N,N-Diethyl-2-hydroxy-N-(2-hydroxypropyl)propan-1-aminium fluoride is unique due to the presence of the fluoride ion, which enhances its antimicrobial properties compared to other quaternary ammonium compounds. The specific structure also allows for unique interactions with biological membranes, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
113346-29-5 |
|---|---|
Formule moléculaire |
C10H24FNO2 |
Poids moléculaire |
209.30 g/mol |
Nom IUPAC |
diethyl-bis(2-hydroxypropyl)azanium;fluoride |
InChI |
InChI=1S/C10H24NO2.FH/c1-5-11(6-2,7-9(3)12)8-10(4)13;/h9-10,12-13H,5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GWVHBYSIRAOMLX-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC(C)O)CC(C)O.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)


![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)






![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
